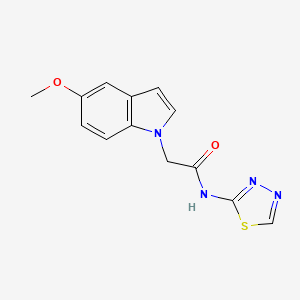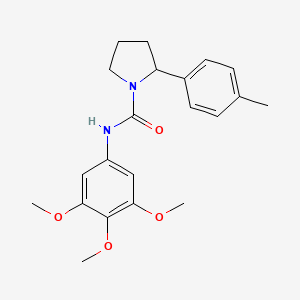![molecular formula C23H29N3O3 B6072905 1-cycloheptyl-6-oxo-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6072905.png)
1-cycloheptyl-6-oxo-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cycloheptyl-6-oxo-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-3-piperidinecarboxamide is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. This compound is a piperidinecarboxamide derivative that has been synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of 1-cycloheptyl-6-oxo-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-3-piperidinecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell division and proliferation. This inhibition leads to the suppression of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 1-cycloheptyl-6-oxo-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-3-piperidinecarboxamide has significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. These effects make it a potential candidate for cancer treatment and other diseases that involve abnormal cell growth and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-cycloheptyl-6-oxo-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-3-piperidinecarboxamide in lab experiments is its potency. It has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its stability. It is prone to degradation and requires careful handling and storage to maintain its potency.
Direcciones Futuras
There are several future directions for the research and development of 1-cycloheptyl-6-oxo-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-3-piperidinecarboxamide. One potential direction is to explore its therapeutic potential in other diseases that involve abnormal cell growth and inflammation, such as rheumatoid arthritis and psoriasis. Another direction is to investigate its potential as a combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its potency and stability for clinical use.
Conclusion:
In conclusion, 1-cycloheptyl-6-oxo-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-3-piperidinecarboxamide is a promising compound that has potential therapeutic applications in cancer research and other diseases that involve abnormal cell growth and inflammation. Its potency and biochemical and physiological effects make it a valuable tool for scientific research. However, further studies are needed to fully understand its mechanism of action and to optimize its potency and stability for clinical use.
Métodos De Síntesis
The synthesis of 1-cycloheptyl-6-oxo-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-3-piperidinecarboxamide involves a multi-step process that starts with the reaction of cycloheptanone with sodium ethoxide to form sodium enolate. The sodium enolate is then reacted with 2-phenyl-1,3-oxazol-4-carbaldehyde to form a β-ketoester intermediate. The intermediate is then reacted with piperidine and the resulting compound is cyclized to form the final product.
Aplicaciones Científicas De Investigación
1-cycloheptyl-6-oxo-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-3-piperidinecarboxamide has shown potential therapeutic applications in various scientific research studies. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment.
Propiedades
IUPAC Name |
1-cycloheptyl-6-oxo-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c27-21-13-12-18(15-26(21)20-10-6-1-2-7-11-20)22(28)24-14-19-16-29-23(25-19)17-8-4-3-5-9-17/h3-5,8-9,16,18,20H,1-2,6-7,10-15H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWXADJXLGYFQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CC(CCC2=O)C(=O)NCC3=COC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6072825.png)
![1-{2-[(4-acetyl-1-piperazinyl)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6072831.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-ethyl-N'-(2-fluorophenyl)urea](/img/structure/B6072834.png)
![4-({[(2-methoxyphenyl)acetyl]amino}methyl)benzoic acid](/img/structure/B6072835.png)
![2-[({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)methyl]-4(3H)-quinazolinone](/img/structure/B6072836.png)
![N-[2-(1H-imidazol-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B6072844.png)
![5-{1-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-pyrrolidinyl}-N-[2-(2-pyridinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B6072865.png)


![2-{[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-6-methoxyphenol](/img/structure/B6072891.png)
![N-(3,4-dimethoxyphenyl)-1-[3-(4-morpholinyl)benzoyl]-3-piperidinamine](/img/structure/B6072902.png)


![N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B6072924.png)